

# An In-depth Technical Guide to Methyl 2,4-dihydroxy-6-pentylbenzoate

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## Compound of Interest

**Compound Name:** Methyl 2,4-dihydroxy-6-pentylbenzoate

**Cat. No.:** B1315767

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## Introduction

**Methyl 2,4-dihydroxy-6-pentylbenzoate**, a significant organic compound, serves as a crucial intermediate in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthesis protocols, and its pivotal role in the production of cannabinoids.

## Chemical Identity and Nomenclature

The compound with the systematic IUPAC name **methyl 2,4-dihydroxy-6-pentylbenzoate** is also widely known by its common synonym, Methyl olivetolate.<sup>[1][2][3]</sup> A comprehensive list of its synonyms is provided in the table below.

Identifier Type	Identifier
IUPAC Name	methyl 2,4-dihydroxy-6-pentylbenzoate <a href="#">[1]</a>
Common Synonyms	Methyl olivetolate, Olivetol Methyl Ester <a href="#">[2][4]</a>
CAS Number	58016-28-7 <a href="#">[1]</a>
Molecular Formula	C13H18O4 <a href="#">[1]</a>
Molecular Weight	238.28 g/mol <a href="#">[1]</a>
InChI	InChI=1S/C13H18O4/c1-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17-2/h7-8,14-15H,3-6H2,1-2H3 <a href="#">[1]</a>
InChIKey	RQGAOBDPFOADCM-UHFFFAOYSA-N <a href="#">[1]</a>
Canonical SMILES	CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC <a href="#">[1]</a>
Other Synonyms	2,4-dihydroxy-6-pentyl-benzoic acid methyl ester, Benzoic acid, 2,4-dihydroxy-6-pentyl-, methyl ester <a href="#">[1]</a>

## Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for **Methyl 2,4-dihydroxy-6-pentylbenzoate** is presented below, offering valuable information for its handling, characterization, and use in further synthetic applications.

Property	Value	Reference
Appearance	White to light brown crystalline powder	[3]
Melting Point	105-106 °C	
Boiling Point (Predicted)	409.3 ± 30.0 °C	
Density (Predicted)	1.153 ± 0.06 g/cm³	
Solubility	Insoluble in water; Soluble in Dichloromethane, Ethyl Acetate	
pKa (Predicted)	8.30 ± 0.23	
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> ) δ (ppm)	10.26 (s, 1H), 9.80 (s, 1H), 6.26–6.04 (m, 2H), 3.77 (s, 3H), 2.57–2.49 (m, 5H), 1.53–1.38 (m, 2H), 1.27 (td, J = 8.2, 7.0, 4.8 Hz, 5H), 0.87 (t, J = 6.9 Hz, 3H)	[1]
<sup>13</sup> C NMR (126 MHz, CDCl <sub>3</sub> ) δ (ppm)	171.9, 165.2, 160.2, 148.9, 110.7, 105, 101.3, 51.87, 36.76, 32.01, 31.42, 22.45, 14.02	[1]
High-Resolution Mass Spectrometry (HRMS-ESI)	m/z [M – H] <sup>–</sup> calcd for C <sub>13</sub> H <sub>17</sub> O <sub>4</sub> : 237.1; found: 237.3	[1]

## Experimental Protocols

### Synthesis of Methyl 2,4-dihydroxy-6-pentylbenzoate

#### Method 1: Iodine-Catalyzed Aromatization

This protocol describes an efficient, scalable synthesis via an iodine-catalyzed aromatization of a cyclic diketo ester.

**Materials:**

- Cyclic diketo ester compound (1 equivalent)
- Potassium persulfate (1.2 equivalents)
- Iodine (0.1 equivalents)
- Acetonitrile ( $\text{CH}_3\text{CN}$ )
- Ethyl acetate
- 0.2 M Sodium thiosulfate
- Cyclohexane

**Procedure:**

- A 100 L glass reactor is purged with nitrogen.
- Charge the reactor with the cyclic diketo ester compound (5.7 kg, 24 mol), potassium persulfate (7.5 kg, 28 mol), iodine (590 g, 2.3 mol), and acetonitrile (50 L).[1]
- Stir the resulting mixture at 80 °C for 16 hours. Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC).[1]
- Once the reaction is complete, cool the mixture to 25 °C.[1]
- Add ethyl acetate (30 L) and 0.2 M sodium thiosulfate (20 L) to the cooled mixture.[1]
- Separate the organic phase, dry it, and concentrate it under a vacuum at 40–50 °C to obtain the crude product.[1]

**Purification:**

- Crystallize the crude product using cyclohexane (7.5 L) to yield pure **Methyl 2,4-dihydroxy-6-pentylbenzoate** as a white solid.[1]

- This method has been reported to achieve a 90% yield with 99.84% purity as determined by HPLC.[1]

### Method 2: Synthesis from Enone and Dimethyl Malonate

This protocol involves the reaction of an enone with dimethyl malonate, followed by oxidation.

#### Materials:

- (E)-non-3-en-2-one
- Dimethyl malonate
- Methanol
- Sodium methoxide (NaOMe) in methanol
- Dichloromethane
- Hydrochloric acid (HCl)
- Bromine

#### Procedure:

- To a solution of dimethyl malonate in methanol, successively add a solution of NaOMe in methanol and the corresponding enone at 0 °C.
- Heat the reaction mixture at 65 °C for 18 hours.
- Evaporate the solvent under vacuum. Dissolve the residue in dichloromethane and water.
- Separate and acidify the aqueous phase with 3.0 M aqueous HCl to pH 2.
- Extract the aqueous phase with dichloromethane, dry over magnesium sulfate, and evaporate the solvent to yield the intermediate cyclic enone.
- The cyclic enone is subsequently oxidized with bromine to produce **Methyl 2,4-dihydroxy-6-pentylbenzoate**.[5]

## Purification:

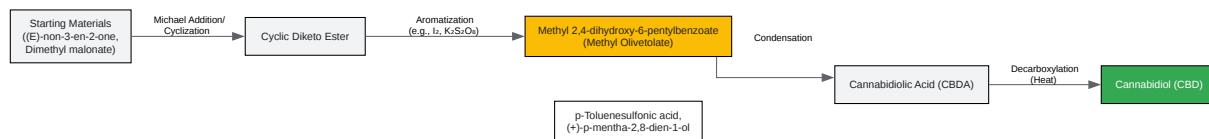
- The crude product is dissolved in dichloromethane at 30 °C, followed by the slow addition of hexane.[5]
- The solution is cooled to -10 °C for 1 hour.[5]
- The resulting solid is filtered off and dried to yield the pure product.[5]

## Applications in Synthesis

**Methyl 2,4-dihydroxy-6-pentylbenzoate** is a key precursor in the synthesis of cannabinoids, particularly Cannabidiol (CBD).[1] Its resorcinol structure is fundamental for building the characteristic cannabinoid scaffold.

## Synthetic Pathway to Cannabidiol (CBD)

The following diagram illustrates the logical workflow of a common synthetic route to CBD, highlighting the central role of **Methyl 2,4-dihydroxy-6-pentylbenzoate**.



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Synthetic pathway from starting materials to CBD.

## Biological Context

While primarily utilized as a synthetic intermediate, some sources suggest that **Methyl 2,4-dihydroxy-6-pentylbenzoate** possesses inherent biological properties, including antibacterial activity against methicillin-resistant *Staphylococcus aureus* (MRSA) and *Clostridium perfringens*. However, detailed studies on its mechanism of action are not extensively reported.

in the available literature. Its structural analogs, such as methyl orsellinate, have been investigated as 5-lipoxygenase inhibitors, suggesting potential anti-inflammatory activity.<sup>[1]</sup> Further research is required to fully elucidate the pharmacological profile of **Methyl 2,4-dihydroxy-6-pentylbenzoate** itself.

## Conclusion

**Methyl 2,4-dihydroxy-6-pentylbenzoate** is a well-characterized compound with significant value in synthetic organic chemistry. Its established synthesis protocols and clear spectral data make it a reliable intermediate for drug development and chemical research, most notably in the production of cannabinoids. While its intrinsic biological activities are an area of potential interest, its primary role remains as a foundational building block for more complex molecules. This guide provides the essential technical information for scientists and researchers working with this versatile compound.

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